2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-
2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-
Brand Name:
Vulcanchem
CAS No.:
191349-37-8
VCID:
VC20938974
InChI:
InChI=1S/C17H17N3OS/c1-12-16(13-6-4-3-5-7-13)20(17(22)18-12)19-14-8-10-15(21-2)11-9-14/h3-11,19H,1-2H3,(H,18,22)
SMILES:
CC1=C(N(C(=S)N1)NC2=CC=C(C=C2)OC)C3=CC=CC=C3
Molecular Formula:
C17H17N3OS
Molecular Weight:
311.4 g/mol
2H-Imidazole-2-thione, 1,3-dihydro-1-[(4-methoxyphenyl)amino]-4-methyl-5-phenyl-
CAS No.: 191349-37-8
Cat. No.: VC20938974
Molecular Formula: C17H17N3OS
Molecular Weight: 311.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 191349-37-8 |
|---|---|
| Molecular Formula | C17H17N3OS |
| Molecular Weight | 311.4 g/mol |
| IUPAC Name | 3-(4-methoxyanilino)-5-methyl-4-phenyl-1H-imidazole-2-thione |
| Standard InChI | InChI=1S/C17H17N3OS/c1-12-16(13-6-4-3-5-7-13)20(17(22)18-12)19-14-8-10-15(21-2)11-9-14/h3-11,19H,1-2H3,(H,18,22) |
| Standard InChI Key | QWNBNQRJCWTKPF-UHFFFAOYSA-N |
| SMILES | CC1=C(N(C(=S)N1)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
| Canonical SMILES | CC1=C(N(C(=S)N1)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator